Droxidopa
Overview
Description
Droxidopa is a medication used to treat symptomatic neurogenic orthostatic hypotension (nOH) caused by primary autonomic failure (e.g., Parkinson’s disease, multiple system atrophy, and pure autonomic failure), dopamine beta-hydroxylase deficiency, and non-diabetic autonomic neuropathy . It is a synthetic amino acid precursor of norepinephrine .
Synthesis Analysis
The synthesis of Droxidopa typically involves at least one protecting and associated deprotecting step due to the presence of various reactive functional groups on the compound . Deprotection with hydroxylamine provides a product that is comparable to the products produced via prior art methods .
Molecular Structure Analysis
Droxidopa has a molecular formula of C9H11NO5 and an average mass of 213.187 Da . It is a synthetic amino acid precursor of norepinephrine .
Chemical Reactions Analysis
Droxidopa crosses the blood-brain barrier where it is converted to norepinephrine via decarboxylation by L-aromatic-amino-acid decarboxylase . It works by constricting (narrowing) the blood vessels and increasing blood pressure .
Physical And Chemical Properties Analysis
Droxidopa has a molecular weight of 213.19 and is a solid at room temperature . It is soluble in DMSO .
Scientific Research Applications
Application 1: Treatment of Neurogenic Orthostatic Hypotension
- Scientific Field : Medical Science, specifically Neurology and Cardiology .
- Summary of the Application : Droxidopa is used for the long-term treatment of neurogenic orthostatic hypotension (nOH), a condition that can cause serious and potentially disabling symptoms and is associated with an increased risk of morbidity and mortality, particularly because of hazards from falls . nOH is a subtype of orthostatic hypotension (OH) that occurs due to the failure of the autonomic nervous system to raise peripheral resistance in response to postural changes .
- Methods of Application or Experimental Procedures : Droxidopa treatment involves oral administration of the drug. The efficacy of Droxidopa was evaluated in a 12-month open-label extension study in patients with symptomatic nOH . The study suggested the durability of benefits with long-term Droxidopa treatment, including sustained increases in standing blood pressure and sustained improvements in patient-reported assessments of nOH symptom severity .
- Results or Outcomes : The long-term efficacy of Droxidopa treatment was also evaluated in a 6-month prospective study of patients with nOH initiating Droxidopa treatment . This patient cohort reported improvements in falls, functionality, depressive symptoms, and health-related quality of life (HRQoL) with Droxidopa treatment . Specifically, fewer patients reported a fall in the 1 month after initiating Droxidopa treatment vs. the month before treatment (43% vs. 53%; P = 0.004); this reduced rate of falls was maintained at 6 months (40%; P = 0.034 vs. baseline) .
Application 2: Treatment of Parkinson’s Disease
- Scientific Field : Medical Science, specifically Neurology .
- Summary of the Application : Droxidopa is a precursor of noradrenaline that is used in the treatment of Parkinsonism . It is approved for use in Japan and is currently in trials in the U.S .
- Methods of Application or Experimental Procedures : Droxidopa treatment involves oral administration of the drug. The efficacy of Droxidopa was evaluated in clinical trials .
- Results or Outcomes : The clinical trials suggested that Droxidopa could be beneficial in the treatment of Parkinson’s disease .
Application 3: Treatment of Fibromyalgia
- Scientific Field : Medical Science, specifically Rheumatology .
- Summary of the Application : Some studies suggest that Droxidopa may have potential in treating fibromyalgia, a chronic condition characterized by widespread pain and fatigue .
- Methods of Application or Experimental Procedures : The methods of application and experimental procedures for this application are currently under research .
- Results or Outcomes : The outcomes of these studies are not yet available as the research is ongoing .
Application 4: Treatment of Intradialytic Hypotension
- Scientific Field : Medical Science, specifically Nephrology .
- Summary of the Application : Droxidopa is being investigated for the treatment of intradialytic hypotension, a common complication during hemodialysis that can lead to inadequate dialysis and patient discomfort .
- Methods of Application or Experimental Procedures : The methods of application and experimental procedures for this application are currently under research .
- Results or Outcomes : The outcomes of these studies are not yet available as the research is ongoing .
Application 5: Treatment of Autonomic Neuropathy
- Scientific Field : Medical Science, specifically Neurology .
- Summary of the Application : Droxidopa is used in people with conditions of the nervous system that can cause low blood pressure, such as autonomic neuropathy .
- Methods of Application or Experimental Procedures : Droxidopa treatment involves oral administration of the drug .
- Results or Outcomes : The outcomes of these studies are not yet available as the research is ongoing .
Safety And Hazards
properties
IUPAC Name |
(2S,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWYKJLNLSIPIN-JGVFFNPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H]([C@@H](C(=O)O)N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046422, DTXSID201017236 | |
Record name | Droxidopa | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-threo-3,4-Dihydroxyphenylserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Droxidopa crosses the blood-brain barrier where it is converted to norepinephrine via decarboxylation by L-aromatic-amino-acid decarboxylase. Norephinephrine acts at alpha-adrenergic receptors as a vasoconstrictor and at beta-adrenergic receptors as a heart stimulator and artery dilator. | |
Record name | Droxidopa | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06262 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Droxidopa | |
CAS RN |
23651-95-8, 3916-18-5 | |
Record name | Droxidopa | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23651-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(βS)-β,3-Dihydroxy-D-tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3916-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Threo-dihydroxyphenylserine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003916185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Droxidopa [USAN:INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023651958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Droxidopa | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06262 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Droxidopa | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-threo-3,4-Dihydroxyphenylserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S,3R)-2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DROXIDOPA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7A92W69L7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | THREO-DIHYDROXYPHENYLSERINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24A0V01WKS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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